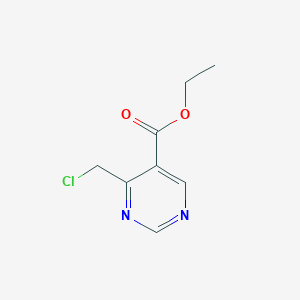

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate

CAS No.: 1092281-11-2

Cat. No.: VC3345403

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092281-11-2 |

|---|---|

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | ethyl 4-(chloromethyl)pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-5-11-7(6)3-9/h4-5H,2-3H2,1H3 |

| Standard InChI Key | DXAYETVUJFKIDW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=CN=C1CCl |

| Canonical SMILES | CCOC(=O)C1=CN=CN=C1CCl |

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate features a pyrimidine heterocyclic core with two nitrogen atoms at positions 1 and 3. The compound has three key functional groups that define its chemical behavior:

-

A chloromethyl (-CH₂Cl) group at position 4 of the pyrimidine ring

-

An ethyl carboxylate (-COOC₂H₅) group at position 5

-

The pyrimidine ring itself, which is a six-membered heterocycle with two nitrogen atoms

The molecular formula is C₈H₉ClN₂O₂, with an estimated molecular weight of approximately 200.63 g/mol, similar to the related compound ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (MW: 200.622) . The structure combines the electron-withdrawing effects of the pyrimidine ring with the reactivity of the chloromethyl group and the versatility of the ester functionality.

Chemical Reactivity

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate likely exhibits several characteristic reaction patterns:

-

Nucleophilic Substitution: The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions. Nucleophiles such as amines, thiols, and alcohols can displace the chloride to form new carbon-heteroatom bonds, making this compound valuable for diversification in organic synthesis.

-

Ester Reactions: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also participate in transesterification reactions with other alcohols in the presence of appropriate catalysts.

-

Pyrimidine Ring Reactions: The pyrimidine core, being electron-deficient, is less susceptible to electrophilic aromatic substitution compared to benzene but may undergo nucleophilic aromatic substitution reactions, particularly at positions adjacent to the ring nitrogen atoms.

-

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring can coordinate with transition metals, potentially leading to applications in coordination chemistry and catalysis.

Synthesis and Preparation Methods

Synthetic Routes

Several potential synthetic routes for ethyl 4-(chloromethyl)pyrimidine-5-carboxylate can be proposed based on the synthesis methods for related compounds:

-

From 4-Methylpyrimidine Derivatives: Starting with ethyl 4-methylpyrimidine-5-carboxylate, selective chlorination of the methyl group using N-chlorosuccinimide (NCS) or similar chlorinating agents could yield the desired compound.

-

Via Pyrimidine Ring Formation: Construction of the pyrimidine ring with the desired substituents already in place, potentially using condensation reactions between appropriately substituted amidines and β-keto esters.

-

Functional Group Modification: Starting from ethyl 4-hydroxymethylpyrimidine-5-carboxylate and converting the hydroxyl group to a chloride using thionyl chloride or phosphorus oxychloride.

-

Carboxylation Approach: Introduction of the ethyl carboxylate group at position 5 of a 4-(chloromethyl)pyrimidine precursor through carboxylation reactions.

Reaction Conditions

The synthesis of this compound would require careful control of reaction conditions:

-

Temperature Control: Many reactions involving pyrimidines require precise temperature control to avoid side reactions or decomposition. For example, the synthesis of related pyrimidine esters is often carried out under controlled conditions in the presence of a base such as triethylamine.

-

Solvent Selection: Anhydrous conditions are typically necessary for reactions involving chloromethyl groups to prevent hydrolysis. Common solvents might include tetrahydrofuran, dichloromethane, or dimethylformamide depending on the specific transformation.

-

Catalyst Considerations: Various catalysts might be employed depending on the specific synthetic route, potentially including Lewis acids, transition metal catalysts, or base catalysts.

-

Purification Methods: Multiple purification steps such as recrystallization or chromatography would likely be necessary to ensure the final product meets required specifications.

Industrial Production Methods

For larger-scale production, methods would likely be adapted from laboratory procedures with considerations for:

-

Scale-up Challenges: Addressing heat transfer, mixing efficiency, and safety concerns at larger scales.

-

Purification Techniques: Industrial production would involve optimized purification processes to ensure high yield and purity.

-

Cost Optimization: Selection of reagents and conditions that balance yield, purity, and economic considerations.

-

Safety Measures: Implementation of appropriate controls for handling potentially hazardous reagents, particularly given the reactive nature of the chloromethyl group.

Applications in Scientific Research

Chemistry Applications

Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate likely serves as a valuable building block in organic synthesis due to its functional groups:

-

Synthetic Intermediate: The reactive chloromethyl group makes this compound useful for preparing more complex molecules through nucleophilic substitution reactions. Similar compounds serve as intermediates in the synthesis of more complex organic molecules.

-

Library Construction: The compound could be used in the construction of chemical libraries for drug discovery, where the chloromethyl group serves as a point for diversification.

-

Heterocyclic Chemistry: As a functionalized pyrimidine, it contributes to the expansion of heterocyclic chemistry methodology and the development of novel heterocyclic systems.

-

Linker Chemistry: The chloromethyl group could serve as an attachment point for linking the pyrimidine core to other molecular fragments in the synthesis of more complex structures.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues appear in the search results:

-

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a chloro group at position 4 instead of a chloromethyl group, and has a trifluoromethyl group at position 2.

-

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Features a chloro group at position 4 and a methylthio group at position 2 .

-

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate: Has a chloro group at position 4 and a methyl group at position 2 .

-

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate: The most similar to our compound, but with an additional dimethylamino group at position 2.

The key structural difference in ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is the presence of the chloromethyl group at position 4, which combines features of both a methyl group and a chloro group, potentially offering unique reactivity patterns.

Property Comparisons

A comparison of physical and chemical properties between ethyl 4-(chloromethyl)pyrimidine-5-carboxylate and its analogues reveals important trends:

The comparison suggests that ethyl 4-(chloromethyl)pyrimidine-5-carboxylate would have properties intermediate between those of compounds with a simple chloro group and those with larger substituents at position 4.

Activity Relationships

The structure-activity relationships across these compounds suggest:

-

Reactivity Patterns: The chloromethyl group in ethyl 4-(chloromethyl)pyrimidine-5-carboxylate likely confers greater reactivity compared to the simple chloro group in the other compounds, particularly for nucleophilic substitution reactions.

-

Biological Targeting: Different substituents at positions 2 and 4 affect the interaction with biological targets. For example, derivatives with similar structures have demonstrated significant inhibitory effects on various enzymes including COX-1 and COX-2.

-

Lipophilicity: The chloromethyl group would likely increase lipophilicity compared to a chloro group, potentially affecting membrane permeability and distribution in biological systems.

-

Metabolic Stability: The chloromethyl group may be subject to different metabolic pathways compared to a chloro group or methyl group, affecting the compound's stability in biological systems.

Future Research Directions

Unexplored Properties

Several aspects of ethyl 4-(chloromethyl)pyrimidine-5-carboxylate remain to be thoroughly explored:

-

Photochemical Properties: The response of the compound to light, particularly UV radiation, and potential applications in photochemistry or photoaffinity labeling.

-

Electrochemical Behavior: Redox properties and potential applications in electrochemical sensing or catalysis.

-

Supramolecular Chemistry: The ability to form hydrogen bonds and participate in molecular recognition events, potentially leading to applications in host-guest chemistry.

-

Coordination Chemistry: Interactions with metal ions and potential applications in metal complexes or metallodrugs.

Synthesis Optimization

Opportunities for optimizing the synthesis of ethyl 4-(chloromethyl)pyrimidine-5-carboxylate include:

-

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes with reduced waste and energy consumption.

-

Flow Chemistry: Exploring continuous flow methods for more efficient synthesis and scale-up, particularly for reactions involving the potentially reactive chloromethyl intermediate.

-

Catalytic Methods: Investigating new catalysts for more selective and efficient transformations in the synthesis pathway.

-

Biocatalysis: Exploring enzymatic methods for stereoselective transformations involving this compound or its precursors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume